molecular formula C10H8BrNO2 B1414100 Methyl 3-bromo-2-cyano-5-methylbenzoate CAS No. 1805596-17-1

Methyl 3-bromo-2-cyano-5-methylbenzoate

Cat. No.: B1414100
CAS No.: 1805596-17-1
M. Wt: 254.08 g/mol
InChI Key: TZVOEGYFFCSZMH-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-cyano-5-methylbenzoate is a substituted benzoate ester characterized by a bromine atom at position 3, a cyano group at position 2, and a methyl group at position 5 of the aromatic ring. Its molecular formula is C₁₀H₈BrNO₂, with a molecular weight of 270.08 g/mol. This compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, or functional materials. The strategic placement of electron-withdrawing (bromo, cyano) and electron-donating (methyl) groups on the aromatic ring modulates its reactivity in substitution or coupling reactions, making it a versatile building block .

Properties

IUPAC Name

methyl 3-bromo-2-cyano-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-6-3-7(10(13)14-2)8(5-12)9(11)4-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVOEGYFFCSZMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with Methyl 3-bromo-2-cyano-5-methylbenzoate, differing in substituent positions, functional groups, or ester moieties. Their properties and applications are compared below:

Methyl 5-bromo-2-cyanobenzoate (CAS 453566-15-9)

  • Structure: Bromo at position 5, cyano at position 2, methyl ester.
  • Key Differences: The bromine and methyl groups are transposed compared to the target compound.
  • Applications : Similar use as a synthetic intermediate but may exhibit distinct regioselectivity in cross-coupling reactions .

Methyl 3-bromo-5-cyanobenzoate (CAS 1031927-03-3)

  • Structure: Bromo at position 3, cyano at position 3.
  • Key Differences: The cyano group replaces the methyl group at position 5, increasing electron-withdrawing effects. This enhances the ring’s electrophilic susceptibility but reduces steric bulk.
  • Applications : Preferred in reactions requiring strong electron-deficient aromatic systems, such as nucleophilic aromatic substitution .

Ethyl 3-bromo-4-methylbenzoate (CAS 956218-04-5)

  • Structure : Ethyl ester, bromo at position 3, methyl at position 4.
  • The absence of a cyano group simplifies the electronic profile.
  • Applications : Used in less electron-demanding reactions, such as ester hydrolysis or alkylation .

Ethyl 3-bromo-5-cyano-2-formylbenzoate (CAS 103859-96-7)

  • Structure: Ethyl ester, bromo at position 3, cyano at position 5, and a formyl group at position 2.
  • Key Differences : The formyl group introduces additional reactivity for nucleophilic additions (e.g., condensation reactions). The ethyl ester further differentiates solubility and stability.
  • Applications : Valuable in multi-step syntheses requiring aldehyde functionality, such as Schiff base formation .

Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate (CAS 2704827-34-7)

  • Structure : Chloro at position 2, trifluoromethoxy at position 5.
  • Key Differences : The trifluoromethoxy group is a potent electron-withdrawing substituent, significantly deactivating the ring. Chlorine adds steric and electronic complexity.
  • Applications : Likely employed in high-stability applications, such as agrochemicals or fluorinated pharmaceuticals .

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituent Positions Key Functional Groups Molecular Weight (g/mol)
This compound Not provided C₁₀H₈BrNO₂ 3-Br, 2-CN, 5-CH₃ Methyl ester, Br, CN 270.08
Methyl 5-bromo-2-cyanobenzoate 453566-15-9 C₉H₆BrNO₂ 5-Br, 2-CN Methyl ester, Br, CN 256.06
Ethyl 3-bromo-5-cyano-2-formylbenzoate 103859-96-7 C₁₁H₈BrNO₃ 3-Br, 5-CN, 2-CHO Ethyl ester, Br, CN, CHO 298.10
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate 2704827-34-7 C₁₀H₇BrClF₃O₃ 3-Br, 2-Cl, 5-OCF₃ Methyl ester, Br, Cl, OCF₃ 362.52

Research Findings and Implications

Electronic Effects: The cyano group in this compound enhances electrophilic substitution reactivity at position 4 or 6 due to meta-directing effects, whereas trifluoromethoxy in CAS 2704827-34-7 strongly deactivates the ring . Ethyl esters (e.g., CAS 103859-96-7) exhibit higher hydrolytic stability than methyl esters, making them preferable in prolonged reaction conditions .

Synthetic Utility: Compounds with formyl groups (e.g., CAS 103859-96-7) are advantageous in constructing heterocycles, while methyl/cyano combinations (e.g., CAS 453566-15-9) are optimal for Suzuki-Miyaura couplings .

Applications: Bromo-cyano benzoates are widely used in medicinal chemistry for kinase inhibitor synthesis, whereas trifluoromethoxy derivatives are prioritized in agrochemicals for enhanced environmental stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromo-2-cyano-5-methylbenzoate
Reactant of Route 2
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Methyl 3-bromo-2-cyano-5-methylbenzoate

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